Venalot - 39291-13-9

Venalot

Catalog Number: EVT-1567252
CAS Number: 39291-13-9
Molecular Formula: C42H50NaO25S
Molecular Weight: 1009.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Venalot is a pharmaceutical compound primarily composed of two active ingredients: coumarin and troxerutin. Coumarin is known for its anticoagulant properties, while troxerutin is a flavonoid derivative that exhibits venotonic and anti-inflammatory effects. Together, these compounds are utilized in the treatment of chronic venous insufficiency and related conditions, enhancing venous tone and reducing symptoms such as edema and pain. Venalot is typically administered in various forms, including oral tablets and topical applications.

Source

Venalot is synthesized from natural sources, particularly from plants containing coumarin and flavonoids. Coumarin can be extracted from tonka beans, sweet clover, and other plants, while troxerutin is derived from the rutin found in various fruits and vegetables. The combination of these two compounds provides a synergistic effect, enhancing their therapeutic efficacy.

Classification

Venalot falls under the classification of phlebotonics, which are medications designed to improve venous circulation. It is categorized as a therapeutic agent for vascular disorders, particularly those affecting the lower extremities.

Synthesis Analysis

Methods

The synthesis of Venalot involves the careful combination of coumarin and troxerutin. The process typically includes:

  1. Extraction: Coumarin is extracted from natural sources using solvent extraction methods.
  2. Purification: The extracted coumarin undergoes purification through crystallization or chromatography to achieve the desired purity.
  3. Formulation: Troxerutin is similarly purified before being combined with coumarin in specific ratios to create the final product.

Technical Details

The synthesis may also involve chemical modifications to enhance the stability and bioavailability of the active ingredients. These modifications can include acetylation or other derivatization processes to improve solubility and absorption rates.

Molecular Structure Analysis

Structure

The molecular structure of both active components can be described as follows:

  • Coumarin: A benzopyrone structure characterized by a fused benzene and α-pyrone ring.
  • Troxerutin: A glycoside derivative of rutin with a complex flavonoid structure that includes multiple hydroxyl groups.

Data

  • Coumarin: Molecular formula C9H6O2C_9H_6O_2; Molecular weight 146.14g/mol146.14\,g/mol.
  • Troxerutin: Molecular formula C21H24O11C_21H_24O_{11}; Molecular weight 464.41g/mol464.41\,g/mol.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of Venalot include:

  1. Condensation Reactions: These reactions facilitate the formation of coumarin from phenolic precursors.
  2. Acetylation: This reaction may be used to modify hydroxyl groups on troxerutin to enhance its pharmacological properties.

Technical Details

These reactions are typically catalyzed by acids or bases under controlled temperatures to ensure optimal yield and purity of the final product.

Mechanism of Action

Process

The mechanism of action of Venalot involves multiple pathways:

  1. Vasodilation: Coumarin promotes vasodilation by inhibiting platelet aggregation and enhancing blood flow.
  2. Venotonic Effects: Troxerutin strengthens venous walls, improving their elasticity and reducing capillary permeability.
  3. Anti-inflammatory Action: Both compounds exhibit anti-inflammatory properties that help reduce swelling and discomfort associated with venous insufficiency.

Data

Clinical studies indicate that Venalot significantly improves symptoms in patients with chronic venous insufficiency, leading to enhanced quality of life.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Venalot is typically a viscous liquid or solid depending on formulation.
  • Melting Point: Approximately 22 °C for coumarin; troxerutin has a higher melting point around 170 °C.
  • Solubility: Highly soluble in water (troxerutin) with varying solubility for coumarin depending on pH levels.

Chemical Properties

  • Stability: Both components are stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Coumarin can react with strong oxidizing agents, while troxerutin's reactivity is influenced by its hydroxyl groups.
Applications

Scientific Uses

Venalot is primarily used in medical settings for:

  1. Treatment of Chronic Venous Insufficiency: Alleviating symptoms such as leg swelling, pain, and heaviness.
  2. Post-surgical Recovery: Supporting venous health following surgical procedures involving the lower extremities.
  3. Cosmetic Formulations: Due to its anti-inflammatory properties, it is also used in topical formulations aimed at improving skin health.
Introduction to Venalot: Pharmacological and Therapeutic Context

Historical Development of Venalot as a Combined Coumarin-Troxerutin Formulation

The development of Venalot emerged from mid-20th century research into benzopyrones and flavonoids for vascular conditions. Initial pharmacological investigations focused on coumarin's ability to stimulate lymphatic contractility and enhance proteolysis by macrophages, reducing interstitial protein accumulation in chronic venous insufficiency. Parallel research on rutin derivatives identified troxerutin's superior bioavailability profile and potent free radical scavenging capabilities compared to its parent compound. The rationale for combining these agents stemmed from observations that venous pathologies involve multiple interconnected pathways—including inflammation, oxidative stress, impaired lymphatic function, and capillary hyperpermeability.

Brazil became the primary market for Venalot, as documented in international pharmaceutical databases where it is registered as containing both coumarin and troxerutin [1]. Early preclinical investigations in the 1980s assessed the combination's toxicity profile in non-human primates, establishing preliminary safety parameters for the mixed formulation. These studies utilized a fixed 1:6 ratio of coumarin to troxerutin, which became the standardized formulation. While not fully elucidating the therapeutic mechanisms, these early toxicological investigations provided the foundation for clinical development by confirming that the combination did not produce unexpected adverse interactions between the components at therapeutic doses [4].

Pharmacological Classification and Regulatory Status

Venalot is pharmacologically classified as a venoactive drug (VAD) or venotropic agent, sharing therapeutic categorization with other plant-derived compounds like micronized purified flavonoid fraction (MPFF), ruscus extracts, and horse chestnut seed extract [5]. This class is distinguished from anticoagulants (e.g., heparin derivatives) and fibrinolytic agents by its primary action on venous tone and capillary permeability rather than coagulation parameters. Within this category, Venalot represents a synthetic-semisynthetic combination, differing from botanical extracts through its defined chemical composition.

Regulatory approvals for Venalot demonstrate significant geographical variation. The formulation is approved in Brazil as documented in international pharmaceutical databases, where it is listed with both coumarin and troxerutin as active ingredients [1]. Unlike drugs with global regulatory approval such as sulodexide (a glycosaminoglycan used in venous disorders), Venalot maintains a more limited jurisdictional presence. It is not universally recognized in major pharmacopeias (e.g., US Pharmacopeia or European Pharmacopoeia), reflecting regional differences in therapeutic adoption and clinical evidence requirements. The Brazilian Health Regulatory Agency (ANVISA) categorizes it as a synthetic prescription medication for chronic venous disorders, though specific classification details (e.g., prescription requirement status) are not elaborated in the available literature.

Table 1: Pharmacological Classification of Venalot and Comparator Agents

AgentPrimary ComponentsClassificationMechanistic Focus
VenalotCoumarin + TroxerutinSynthetic-semisynthetic venoactive drugLymphatic enhancement, capillary protection
SulodexideGlycosaminoglycans (heparan sulfate + dermatan sulfate)Glycosaminoglycan derivativeAntithrombotic, profibrinolytic, endothelial protection
MPFF (Diosmin/Hesperidin)Flavonoid fractionsPurified flavonoid fractionVenous tone improvement, anti-inflammatory
Horse Chestnut ExtractAescinHerbal venoactive agentAnti-edema, anti-exudative

Scope of Venalot in Vascular and Inflammatory Disorders

The therapeutic scope of Venalot centers on chronic venous pathologies characterized by impaired microcirculation, inflammation, and venous hypertension. Its proposed mechanisms align with several pathophysiological processes:

  • Venous Insufficiency: Troxerutin component targets endothelial activation by inhibiting adhesion molecule expression (VCAM-1, ICAM-1) and reducing leukocyte adhesion to venous endothelium, thereby addressing the inflammatory cascade in chronic venous disease [5]. Coumarin complements this by enhancing lymphatic drainage and protein removal from interstitial spaces, reducing oncotic pressure and edema formation.

  • Microangiopathies: The combination demonstrates potential applicability in conditions involving capillary fragility and impaired barrier function. Troxerutin's ability to stabilize endothelial junctions and reduce oxidative stress may benefit diabetic microangiopathy or hypertensive retinopathy, though Venalot-specific studies in these indications are limited.

  • Thrombosis Risk Modulation: Unlike sulodexide—a glycosaminoglycan with documented antithrombotic and profibrinolytic properties [2] [3]—Venalot lacks direct anticoagulant effects. Its potential thrombosis benefit relates to anti-inflammatory modulation of the vessel wall and improved blood rheology rather than coagulation factor inhibition. This positions it as an adjunct rather than alternative to established anticoagulants in thrombotic disorders.

Emerging research suggests possible applications in inflammatory vasculopathies. Behçet's syndrome exemplifies a condition where venous thrombosis arises primarily from vessel wall inflammation rather than conventional hypercoagulability [8]. In such contexts, Venalot's dual anti-inflammatory and endothelial-stabilizing properties could theoretically mitigate the inflammatory endothelial injury driving thrombosis. Similarly, in cerebral small vessel diseases with inflammatory components (e.g., cerebral amyloid angiopathy-related inflammation), troxerutin's blood-brain barrier protective effects observed in preclinical models suggest unexplored potential [9]. However, clinical evidence in these specialized vasculitides remains absent.

Table 2: Venalot's Theoretical Scope in Vascular Disorders Based on Component Mechanisms

Disorder CategoryPathological FeaturesRelevant Venalot Mechanisms
Chronic Venous InsufficiencyVenous hypertension, valvular incompetence, inflammationLymphatic enhancement (coumarin), endothelial anti-inflammatory (troxerutin)
Post-thrombotic SyndromeChronic venous obstruction, inflammation, valvular damageEdema reduction, inflammation modulation
Diabetic MicroangiopathyCapillary leakage, pericyte loss, basement membrane thickeningCapillary stabilization, antioxidant protection
Inflammatory VasculitidesImmune-mediated vessel wall inflammation, endothelial activationLeukocyte adhesion inhibition, endothelial protection

Properties

CAS Number

39291-13-9

Product Name

Venalot

Molecular Formula

C42H50NaO25S

Molecular Weight

1009.9 g/mol

InChI

InChI=1S/C33H42O19.C9H6O2.Na.H2O4S/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36;10-9-6-5-7-3-1-2-4-8(7)11-9;;1-5(2,3)4/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3;1-6H;;(H2,1,2,3,4)/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-;;;/m0.../s1

InChI Key

WIJKJARNQOXJNY-KVAGASMTSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.C1=CC=C2C(=C1)C=CC(=O)O2.OS(=O)(=O)O.[Na]

Synonyms

Venalot

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.C1=CC=C2C(=C1)C=CC(=O)O2.OS(=O)(=O)O.[Na]

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.C1=CC=C2C(=C1)C=CC(=O)O2.OS(=O)(=O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.